molecular formula C8H17NO B1346643 N-Cyclohexylethanolamine CAS No. 2842-38-8

N-Cyclohexylethanolamine

Cat. No.: B1346643
CAS No.: 2842-38-8
M. Wt: 143.23 g/mol
InChI Key: MGUMZJAQENFQKN-UHFFFAOYSA-N
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Description

N-Cyclohexylethanolamine is an organic compound with the chemical formula C8H17NO. It is a colorless to pale yellow liquid with a characteristic ammonia-like odor. This compound is known for its versatility in various chemical applications, including its use as an intermediate in the production of surfactants, emulsifiers, and composite materials .

Preparation Methods

N-Cyclohexylethanolamine is typically synthesized through the reaction of cyclohexylamine and ethanolamine under basic catalytic conditions. The process involves adding the two raw materials into a reactor, introducing nitrogen, heating to the reaction temperature, and stirring. After the reaction is complete, the product is separated and purified . Industrial production methods follow similar steps but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

N-Cyclohexylethanolamine undergoes various chemical reactions, including:

Scientific Research Applications

N-Cyclohexylethanolamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cyclohexylethanolamine involves its interaction with specific molecular targets and pathways. It can act as a chaperone for newly synthesized proteins, allowing proper folding and function. Additionally, it may interact with cellular receptors, enzymes, and other proteins to exert its effects .

Comparison with Similar Compounds

N-Cyclohexylethanolamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(cyclohexylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c10-7-6-9-8-4-2-1-3-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUMZJAQENFQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182633
Record name Ethanol, 2-(cyclohexylamino)-
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Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2842-38-8
Record name 2-(Cyclohexylamino)ethanol
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Record name 2-Cyclohexylaminoethanol
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Record name N-Cyclohexylethanolamine
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Record name Ethanol, 2-(cyclohexylamino)-
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Record name 2-cyclohexylaminoethanol
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Record name 2-Cyclohexylaminoethanol
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Synthesis routes and methods

Procedure details

Into 100 g of cyclohexylamine was added 41 g of ethylene chloride and the mixture was stirred at about 160° C. for 10 hours. After cooling the reaction mixture to a room temperature, 100 ml of 10 N-NaOH aqueous solution was added to the reaction mixture and the organic layer was obtained by using a separating funnel and thus obtained organic layer was dried with KOH. KOH was removed by filtration and the mother liquor was distilled under a reduced pressure. 48 Grams of N-(2-hydroxyethyl)cyclohexylamine was obtained as an oily substance. Boiling point: 132°-135° C. (18 mmHg).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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